3-[(2-Chlorophenyl)methoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile
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Overview
Description
3-[(2-Chlorophenyl)methoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile is a chemical compound with the molecular formula C14H8ClF3N2O It is known for its unique structure, which includes a pyridine ring substituted with a trifluoromethyl group, a nitrile group, and a methoxy group attached to a chlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorophenyl)methoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions.
Attachment of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol or a methoxy-containing reagent.
Addition of the Chlorophenyl Moiety: The chlorophenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate catalysts and reaction conditions.
Formation of the Carbonitrile Group: The nitrile group can be introduced through a cyanation reaction using reagents like cyanogen bromide or sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chlorophenyl)methoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(2-Chlorophenyl)methoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorophenyl)methoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenylmethoxy-pyridine derivatives: Similar structure but lacking the trifluoromethyl group.
Trifluoromethyl-pyridine derivatives: Similar structure but lacking the chlorophenylmethoxy group.
Pyridine-2-carbonitrile derivatives: Similar structure but lacking the chlorophenylmethoxy and trifluoromethyl groups.
Uniqueness
3-[(2-Chlorophenyl)methoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the chlorophenylmethoxy group contributes to its biological activity.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2O/c15-11-4-2-1-3-9(11)8-21-13-5-10(14(16,17)18)7-20-12(13)6-19/h1-5,7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBJUGPCXMLVCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(N=CC(=C2)C(F)(F)F)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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